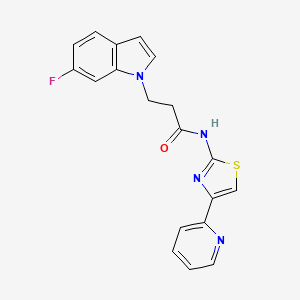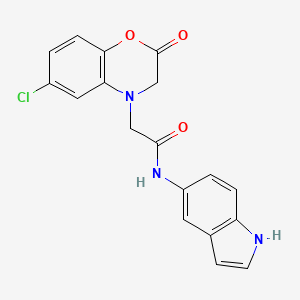![molecular formula C12H14N2O3 B12174217 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide](/img/structure/B12174217.png)
2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Allylamino)-2-oxoethoxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allylamino group, an oxoethoxy linkage, and a benzamide core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-aminobenzamide with allyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-(2-(Allylamino)-2-oxoethoxy)benzamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Allylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to hydroxyl derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-(2-(Allylamino)-2-oxoethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(Allylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzamide core can interact with various receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Shares the benzamide core but lacks the allylamino and oxoethoxy groups.
N-(2-Allylphenyl)benzamide: Similar structure but with different functional groups.
2-(2-Oxoethoxy)benzamide: Lacks the allylamino group.
Uniqueness
2-(2-(Allylamino)-2-oxoethoxy)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allylamino group enhances its ability to form hydrogen bonds, while the oxoethoxy linkage provides additional sites for chemical modification .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-[2-oxo-2-(prop-2-enylamino)ethoxy]benzamide |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h2-6H,1,7-8H2,(H2,13,16)(H,14,15) |
InChI Key |
BQPRCANMYXNHBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12174135.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12174136.png)
![1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12174141.png)






![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12174196.png)

![5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174202.png)

![1-(4-Methoxyphenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12174212.png)
